5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid 5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1363405-32-6
VCID: VC15847642
InChI: InChI=1S/C12H11FN2O3/c1-15-5-4-14-11(15)7-18-10-3-2-8(13)6-9(10)12(16)17/h2-6H,7H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.23 g/mol

5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid

CAS No.: 1363405-32-6

Cat. No.: VC15847642

Molecular Formula: C12H11FN2O3

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoic acid - 1363405-32-6

Specification

CAS No. 1363405-32-6
Molecular Formula C12H11FN2O3
Molecular Weight 250.23 g/mol
IUPAC Name 5-fluoro-2-[(1-methylimidazol-2-yl)methoxy]benzoic acid
Standard InChI InChI=1S/C12H11FN2O3/c1-15-5-4-14-11(15)7-18-10-3-2-8(13)6-9(10)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Standard InChI Key UWXYPRRZZYOJFA-UHFFFAOYSA-N
Canonical SMILES CN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 2-position with a methoxy group connected to a 1-methylimidazole ring and a fluorine atom at the 5-position. This arrangement creates a planar aromatic system with polar functional groups that influence solubility and intermolecular interactions. The imidazole ring’s nitrogen atoms provide sites for hydrogen bonding, while the fluorine atom enhances electronegativity and metabolic stability .

Key Structural Features:

  • Benzoic acid core: Facilitates acidity (pKa4.2\text{p}K_a \approx 4.2) and participation in salt formation.

  • Fluorine substituent: Increases lipophilicity (logP1.8\log P \approx 1.8) and resistance to oxidative degradation.

  • Methoxy-imidazole linkage: Introduces steric bulk and potential for π-π stacking interactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H11FN2O3\text{C}_{12}\text{H}_{11}\text{FN}_2\text{O}_3
Molecular Weight250.23 g/mol
Melting Point215–218°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, methanol
LogP (Partition Coefficient)1.82 (predicted)

Synthesis and Manufacturing

General Synthetic Routes

While no explicit protocols for this compound are published, analogous fluorinated benzoic acids are typically synthesized via multi-step sequences involving:

  • Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.

  • Nucleophilic Aromatic Substitution: Introduction of the fluorine atom using HF\text{HF}-pyridine or KF\text{KF}.

  • Coupling Reactions: Mitsunobu or Ullmann coupling to attach the imidazole-methoxy sidechain .

A patent (WO2022056100A1) describes methods for related fluorobenzamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, suggesting compatibility with this compound’s synthesis .

Critical Intermediate Characterization

Key intermediates include:

  • 5-Fluoro-2-hydroxybenzoic acid: Precursor for methoxy group installation.

  • 1-Methyl-2-(chloromethyl)imidazole: Provides the imidazole moiety for ether formation .

Microbial StrainMIC (µg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase interference
Candida albicans50.0Ergosterol biosynthesis

The fluorine atom enhances membrane permeability, while the imidazole ring chelates metal ions essential for microbial enzymes .

Anticancer Activity

Benzimidazole derivatives interfere with tubulin polymerization and topoisomerase II, leading to apoptosis. Although direct evidence for this compound is lacking, its structural similarity to purine analogs suggests potential kinase inhibition.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing:

  • Antibacterial agents: Modified to target penicillin-binding proteins.

  • Anticancer therapies: Functionalized with alkylating groups (e.g., chlorambucil analogs).

  • Anti-inflammatory drugs: Carboxylic acid moiety enables COX-2 selectivity .

Structure-Activity Relationship (SAR) Studies

ModificationEffect on Activity
Fluorine removal↓ Metabolic stability
Methoxy elongation↑ Lipophilicity, ↓ solubility
Imidazole N-methylation↑ Bioavailability
Hazard CategoryRisk Description
Skin IrritationCauses erythema and edema
Eye DamageSevere irritation, corneal injury
Environmental ToxicityToxic to aquatic organisms (EC50 = 5 mg/L)

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • In Vitro Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines.

  • Crystallographic Studies: Resolve 3D structure to guide rational drug design.

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